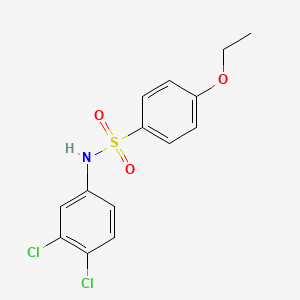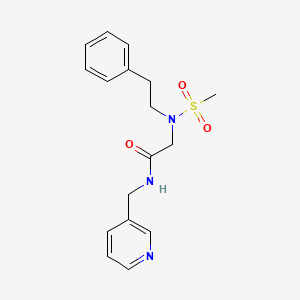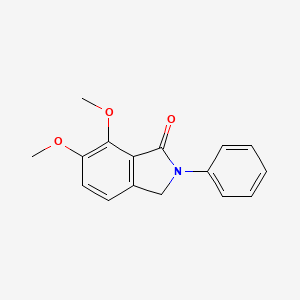
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. Diclofenac is used to treat pain, inflammation, and fever in various medical conditions, including arthritis, menstrual cramps, and postoperative pain.
Mécanisme D'action
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of cytokines, chemokines, and other inflammatory mediators. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory properties. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in laboratory experiments. It has been shown to have some toxic effects on certain cell types, such as chondrocytes. It also has a short half-life, which can make it difficult to maintain consistent drug levels over time.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of cancer. It has been shown to have anti-tumor effects in several types of cancer cells. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, there is ongoing research on the development of new formulations of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide that can improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloroaniline with 2-chloro-4-nitrophenol to form 5-chloro-2-(4-chlorophenyl)amino-phenol. This compound is then reacted with ethyl chloroformate to form N-(4-chloro-2-hydroxyphenyl)-N-ethoxycarbonyl-4-chloroaniline. The final step involves the reaction of this compound with sodium sulfite to form N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-13(15)14(16)9-10/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIRITGXMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)


![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)

